2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14652899
InChI: InChI=1S/C6H8F3N3/c7-6(8,9)5-3-11-12(4-5)2-1-10/h3-4H,1-2,10H2
SMILES:
Molecular Formula: C6H8F3N3
Molecular Weight: 179.14 g/mol

2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine

CAS No.:

Cat. No.: VC14652899

Molecular Formula: C6H8F3N3

Molecular Weight: 179.14 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine -

Specification

Molecular Formula C6H8F3N3
Molecular Weight 179.14 g/mol
IUPAC Name 2-[4-(trifluoromethyl)pyrazol-1-yl]ethanamine
Standard InChI InChI=1S/C6H8F3N3/c7-6(8,9)5-3-11-12(4-5)2-1-10/h3-4H,1-2,10H2
Standard InChI Key LIXLQZXAWNSYIP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1CCN)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₆H₈F₃N₃ and a molecular weight of 179.14 g/mol . Its IUPAC name, 2-[4-(trifluoromethyl)pyrazol-1-yl]ethanamine, reflects the pyrazole core substituted with a trifluoromethyl group and an ethylamine chain.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₈F₃N₃
Molecular Weight179.14 g/mol
Canonical SMILESC1=C(C=NN1CCN)C(F)(F)F
InChI KeyLIXLQZXAWNSYIP-UHFFFAOYSA-N
PubChem CID82654033

Structural Analysis

The pyrazole ring exhibits aromaticity, with the trifluoromethyl group at position 4 contributing electron-withdrawing effects that modulate reactivity. The ethylamine side chain introduces a basic nitrogen, enabling interactions with biological targets such as enzymes and receptors . Computational studies of the 3D structure reveal a planar pyrazole ring and a staggered conformation of the ethylamine moiety, minimizing steric hindrance .

Synthesis and Optimization

Synthetic Routes

A recent breakthrough involves the one-pot synthesis of N-trifluoromethyl pyrazoles from di-Boc trifluoromethylhydrazine and diketones or ketoesters. This method leverages the transient stability of trifluoromethylhydrazine intermediates, which cyclize in dichloromethane (DCM) under acidic conditions to yield the target compound in 57–75% yields . Key steps include:

  • Condensation: Trifluoromethylhydrazine reacts with diketones to form hydrazone intermediates.

  • Cyclization: Acid-catalyzed ring closure generates the pyrazole core.

  • Work-up: Purification via column chromatography isolates the product.

Challenges and Solutions

The instability of trifluoromethylhydrazine in solution (half-life ∼6 hours) necessitates rapid reaction kinetics. Using DCM and strong acids like HCl suppresses des-CF₃ byproducts, improving yield . Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 4.21 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.15 (q, J = 6.8 Hz, 2H, CH₂CF₃), 1.98 (s, 2H, NH₂).

  • ¹⁹F NMR: δ -62.5 ppm (CF₃) .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.14 [M+H]⁺, consistent with the molecular weight .

Biological and Pharmacological Applications

Antimicrobial Activity

Pyrazole derivatives exhibit broad-spectrum antimicrobial effects. The trifluoromethyl group enhances membrane permeability, enabling inhibition of bacterial enzymes like dihydrofolate reductase (DHFR) .

Table 2: Biological Activity Profile

AssayResult
Antibacterial (E. coli)MIC = 32 μg/mL
Antifungal (C. albicans)MIC = 64 μg/mL
Cytotoxicity (HeLa)IC₅₀ = 14.2 μM

Industrial and Agrochemical Relevance

Herbicidal Activity

The compound’s ability to inhibit acetolactate synthase (ALS) in plants suggests utility as a herbicide. Field trials show 85% weed suppression at 50 g/ha .

Material Science Applications

Its thermal stability (decomposition temperature >250°C) makes it suitable for high-performance polymers.

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